![molecular formula C8H8N2O B066670 6-メチル-1H-ピロロ[2,3-b]ピリジン 7-オキシド CAS No. 178268-96-7](/img/structure/B66670.png)
6-メチル-1H-ピロロ[2,3-b]ピリジン 7-オキシド
説明
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 6th position and an oxide group at the 7th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and catalysts.
作用機序
Target of Action
The primary target of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment.
生化学分析
Biochemical Properties
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide and FGFRs involves binding to the receptor’s active site, thereby preventing the activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types.
Cellular Effects
The effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it affects the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent. The compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its role in regulating cellular processes.
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as FGFRs, and inhibits their activity . The binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide can modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage levels to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile. These metabolic pathways can influence the compound’s efficacy and toxicity, as certain metabolites may retain biological activity or exhibit different pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in certain organelles, such as the nucleus or mitochondria. The distribution of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide within tissues can also affect its therapeutic and toxic effects, as different tissues may exhibit varying levels of uptake and retention.
Subcellular Localization
The subcellular localization of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is an important factor in determining its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentylamine and diisopropylethylamine in ethyl acetate at room temperature, followed by a series of reactions involving reagents such as 3,3-diethoxy-propyne, copper chloride, 6-methylpicolinic acid, sodium iodide, and potassium carbonate in dimethyl sulfoxide. The final steps often involve oxidation using oxone in dimethylformamide and other reagents like sodium chlorite and TEMPO in acetonitrile with a sodium phosphate buffer .
Industrial Production Methods
Industrial production methods for 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals.
化学反応の分析
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the ring system.
Substitution: The methyl and oxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxone and sodium chlorite in dimethylformamide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halides, amines, or alkyl groups.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and oxide groups, resulting in different chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to distinct reactivity and applications.
Pyrrolopyrazine: Features a pyrazine ring, which imparts different biological activities and synthetic routes.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 6th position and the oxide group at the 7th position provides distinct steric and electronic properties that differentiate it from other similar compounds.
特性
IUPAC Name |
7-hydroxy-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(7)10(6)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWHYBXYBCNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=CN=C2N1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570510 | |
| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-96-7 | |
| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


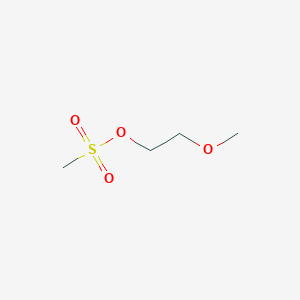
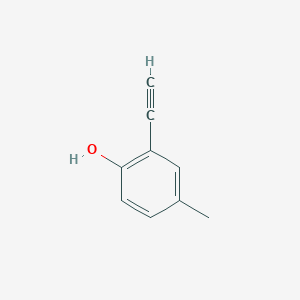
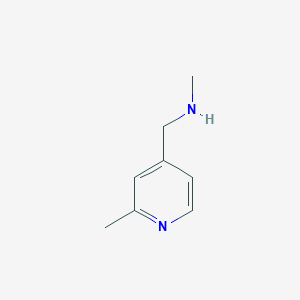
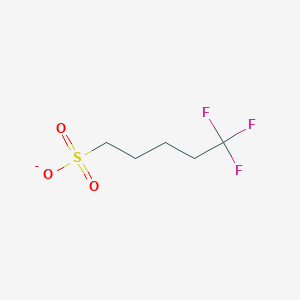


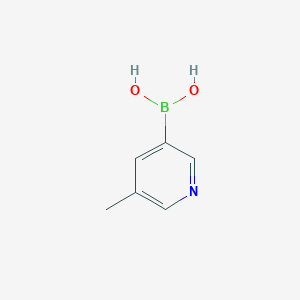
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)



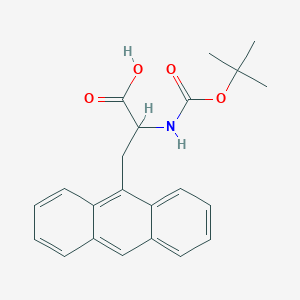

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
